molecular formula C15H11N3O4 B1417148 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- CAS No. 57743-23-4

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-

Cat. No. B1417148
CAS RN: 57743-23-4
M. Wt: 297.26 g/mol
InChI Key: VKRBYIUJUCWEEI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- , also known by other names such as 1,3-Dihydroindol-2-one , Oxindol , and 2-Oxindole , is a chemical compound with the molecular formula C₈H₇NO . It has a molecular weight of approximately 133.15 g/mol . The compound’s structure consists of an indole ring system with a nitro group and a methoxyphenyl substituent. Let’s explore further.

Scientific Research Applications

  • Chemical Synthesis and Rearrangements : The synthesis of compounds similar to 2H-Indol-2-one has been studied, showing how they can rearrange to form other chemical structures. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to give imidazopyridines and indoles, demonstrating the versatility of these compounds in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Corrosion Inhibition : Research has been conducted on 5-Nitro isatin derivatives for their potential use in corrosion inhibition. These compounds have shown promise as effective corrosion inhibitors, highlighting an important industrial application (Ahmed, 2018).

  • Biological Potency of Derivatives : Derivatives of indole-2,3-dione, closely related to the compound , have been synthesized and evaluated for their biological potency. Studies have found that these compounds have significant antimicrobial activity and are less toxic to male albino rats than standard fungicides (Singh & Nagpal, 2005).

  • Photochemical Properties : Research on compounds structurally similar to 2H-Indol-2-one revealed their photochemical properties. For instance, certain derivatives undergo intramolecular cyclisation upon treatment with a strong base, and their photogenerated species absorb in the visible spectrum, reverting to the ground state on a nanosecond time scale (Ragaitė et al., 2014).

  • Antimicrobial Agents : Some derivatives of 1H-indole-2,3-diones have been synthesized and evaluated as antimicrobial agents. These compounds, particularly when coordinated with metals like Co(II) and Ni(II), have shown significant antibacterial activity against various microorganisms (Echekwube et al., 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-22-11-5-2-9(3-6-11)16-14-12-8-10(18(20)21)4-7-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBYIUJUCWEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407469
Record name 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-

CAS RN

57743-23-4
Record name 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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